molecular formula C11H9NO3 B1600983 Methyl 8-hydroxyquinoline-2-carboxylate CAS No. 21638-90-4

Methyl 8-hydroxyquinoline-2-carboxylate

Cat. No.: B1600983
CAS No.: 21638-90-4
M. Wt: 203.19 g/mol
InChI Key: DTYHRSIQPYNEJX-UHFFFAOYSA-N
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Description

Methyl 8-hydroxyquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by a quinoline ring fused to a phenol ring, with a hydroxyl group at position 8 and a carboxylate ester group at position 2. It has been isolated from various natural sources, including the defensive secretion of the water beetle Ilybius fenestratus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxyquinoline-2-carboxylate typically involves the alkylation of 8-hydroxyquinoline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

Methyl 8-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-hydroxyquinoline-2-carboxylate involves its ability to chelate metal ions. The hydroxyl and carboxylate groups coordinate with metal ions, forming stable complexes. This chelation disrupts metal ion homeostasis in biological systems, leading to various biological effects. For instance, it can inhibit metalloproteins and enzymes that require metal ions for their activity .

Comparison with Similar Compounds

Similar Compounds

    Xanthurenic acid: Another quinoline derivative with hydroxyl and carboxylate groups.

    Quinolobactin: A siderophore with a similar structure.

    3-Hydroxyquinoline-2-carboxylic acid: A precursor to various antibiotics.

Uniqueness

Methyl 8-hydroxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and biomedical research .

Properties

IUPAC Name

methyl 8-hydroxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-5-7-3-2-4-9(13)10(7)12-8/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYHRSIQPYNEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491355
Record name Methyl 8-hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21638-90-4
Record name Methyl 8-hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Hydroxyquinoline-2-carboxylic acid (2.08 g) and tetrahydrofuran (200 ml) were combined and stirred with ice bath cooling. Diazomethane (approx. 16.6 mmol in solution in diethyl ether) was then added and the whole stirred for 1.5 h as it slowly warmed to room temperature. Nitrogen was blown through the reaction mixture to purge any excess diazomethane and the solution was evaporated in vacuo to give the title compound (1.6 g).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
16.6 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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